4H-Pyrido[1,2-a]pyrimidin-4-one, 3-ethyl-2,6,8-trimethyl-
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Overview
Description
3-Ethyl-2,6,8-trimethyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family This compound is characterized by its unique structure, which includes a fused pyridine and pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2,6,8-trimethyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multistep reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and functionalization steps. The reaction conditions often include the use of catalysts such as acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2,6,8-trimethyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Scientific Research Applications
3-Ethyl-2,6,8-trimethyl-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a lead compound in drug discovery programs for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-Ethyl-2,6,8-trimethyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound. For example, in antimicrobial studies, it may inhibit key enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one
- 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- Paliperidone (3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one)
Uniqueness
3-Ethyl-2,6,8-trimethyl-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and trimethyl groups influence its reactivity and interactions with molecular targets, making it a valuable compound for various applications .
Properties
CAS No. |
16867-32-6 |
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Molecular Formula |
C13H16N2O |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
3-ethyl-2,6,8-trimethylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C13H16N2O/c1-5-11-10(4)14-12-7-8(2)6-9(3)15(12)13(11)16/h6-7H,5H2,1-4H3 |
InChI Key |
DFNXHNBRQIABNY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C2C=C(C=C(N2C1=O)C)C)C |
Origin of Product |
United States |
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